molecular formula C16H19N3O6S2 B2455909 N1-(furan-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 869072-15-1

N1-(furan-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2455909
CAS No.: 869072-15-1
M. Wt: 413.46
InChI Key: VDPZGAXBKCHSEW-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H19N3O6S2 and its molecular weight is 413.46. The purity is usually 95%.
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Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6S2/c20-15(17-10-12-4-1-7-24-12)16(21)18-11-13-19(6-3-8-25-13)27(22,23)14-5-2-9-26-14/h1-2,4-5,7,9,13H,3,6,8,10-11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPZGAXBKCHSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(furan-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H16N2O4S2C_{17}H_{16}N_{2}O_{4}S_{2}, with a molecular weight of 376.45 g/mol. It features a furan moiety and a thiophene-sulfonyl group linked through an oxalamide structure, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC17H16N2O4S2
Molecular Weight376.45 g/mol
SolubilitySoluble in DMSO
Purity≥ 95%

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting pathways such as apoptosis and cell cycle regulation.
  • Receptor Interaction : It could bind to various receptors, altering their activity and leading to downstream biological effects.
  • Tubulin Polymerization : Similar compounds have shown to interfere with tubulin dynamics, which is critical for cell division and proliferation.

Cytotoxicity Assays

A series of cytotoxicity assays have been conducted to evaluate the compound's effect on different cancer cell lines. Notably, it was tested against:

  • MCF-7 (Breast Cancer)
  • A2780 (Ovarian Cancer)

Results indicated that the compound exhibited significant cytotoxic effects with IC50 values suggesting moderate to high potency against these cell lines.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Observations
MCF-715.5Induced G2/M phase arrest
A278020.0Moderate cytotoxicity observed

Case Studies

Recent studies have focused on the synthesis and evaluation of similar oxazinan derivatives, providing insights into structure-activity relationships (SAR). For example, a study published in PMC highlighted the synthesis of oxazinonaphthalene analogs which demonstrated significant antiproliferative activity against cancer cell lines, suggesting that modifications in the oxazinan structure can lead to enhanced biological efficacy .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its anti-cancer properties . Research indicates that similar compounds with thiophene and furan structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant inhibition of cell proliferation in models of breast and colon cancer.

Case Study: Cytotoxicity Evaluation
A study demonstrated that compounds with similar structural features achieved IC50 values as low as 0.0433 µM against specific cancer cell lines, indicating potent anti-cancer activity.

Enzyme Inhibition

N1-(furan-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has been evaluated for its ability to inhibit key enzymes involved in metabolic processes. Notably, it has shown potential as a tyrosinase inhibitor , which is crucial in melanin biosynthesis.

Mechanistic Insights:
Research suggests that the compound binds to the active site of tyrosinase, preventing substrate access and subsequent catalysis. This property could be harnessed for cosmetic applications aimed at skin whitening.

Biochemical Probes

The compound serves as a biochemical probe in enzymatic studies, allowing researchers to explore enzyme mechanisms and interactions. Its unique structure enables selective binding to specific enzymes, facilitating investigations into their functions.

Material Science

In material science, this compound can be utilized in the development of new materials with tailored properties for electronics or photonics due to its unique electronic characteristics derived from the furan and thiophene rings.

Catalysis

The compound may also find applications in catalysis, where it can act as a catalyst or catalyst precursor in organic transformations due to its ability to stabilize reactive intermediates.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare N1-(furan-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalization of heterocyclic moieties. For example, thiophene-2-sulfonyl groups can be introduced via sulfonation using chlorosulfonic acid, followed by coupling with oxazinan-2-ylmethyl intermediates. Oxalamide linkages are formed via condensation reactions between amine and oxalic acid derivatives under reflux in aprotic solvents like 1,4-dioxane, with triethylamine as a base to neutralize HCl byproducts . Recrystallization from chloroform or ethanol is standard for purification.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, S=O at ~1350 cm⁻¹, N–H at ~3300 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR reveals proton environments (e.g., furan methylene protons at δ 4.2–4.5 ppm, thiophene sulfonyl protons at δ 7.1–7.3 ppm). ¹³C NMR confirms carbonyl carbons (δ 160–170 ppm) and heterocyclic carbons .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What role does the thiophene-2-sulfonyl group play in modulating electronic properties and reactivity?

  • Methodological Answer : The sulfonyl group is electron-withdrawing, polarizing the thiophene ring and enhancing electrophilicity at adjacent positions. This facilitates nucleophilic substitution (e.g., SN2 at the oxazinan methyl position) or coordination with metal catalysts in cross-coupling reactions. Computational studies (DFT) can quantify charge distribution and predict regioselectivity in reactions .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Methodological Answer : Discrepancies between expected and observed NMR signals may arise from conformational flexibility or solvent effects. Strategies include:

  • Variable Temperature NMR : Assesses dynamic processes (e.g., ring puckering in oxazinan).
  • 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to resolve overlapping peaks.
  • X-ray Crystallography : Provides definitive confirmation of stereochemistry and bond angles .

Q. What experimental designs are optimal for evaluating the compound’s stability under oxidative or reductive conditions?

  • Methodological Answer :

  • Oxidative Stability : Expose to H₂O₂ or KMnO₄ in acidic/neutral media. Monitor degradation via HPLC and track sulfone-to-sulfoxide conversion .
  • Reductive Stability : Treat with NaBH₄ or LiAlH₄. Use LC-MS to detect amine byproducts from oxalamide reduction .
  • Kinetic Studies : Measure half-life under varying pH and temperature.

Q. How does the furan-2-ylmethyl moiety influence biological activity in comparative studies with analogs?

  • Methodological Answer : Furan’s planar structure and oxygen lone pairs enhance π-π stacking and hydrogen bonding with biological targets (e.g., enzymes or DNA). Comparative assays (e.g., enzyme inhibition, cytotoxicity) against analogs (e.g., phenylmethyl or thiophenemethyl derivatives) can isolate furan-specific effects. Molecular docking simulations further elucidate binding interactions .

Q. What computational approaches are effective for predicting the compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states for reactions like nucleophilic substitution or cycloaddition.
  • Molecular Dynamics (MD) : Simulate solvent effects and ligand-protein binding dynamics.
  • QSAR Modeling : Correlate structural descriptors (e.g., Hammett σ values for substituents) with observed reactivity .

Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on oxalamide NH) to steer electrophiles to desired positions.
  • Catalytic Systems : Use Pd or Cu catalysts to favor ortho/para substitution on thiophene or furan rings .

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